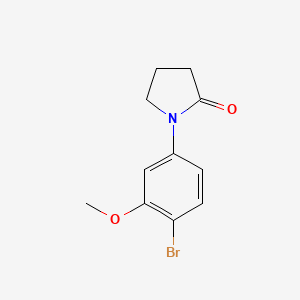![molecular formula C7H10BrN3 B12083368 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- CAS No. 1185316-63-5](/img/structure/B12083368.png)
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- typically involves the bromination of pyrazinamine derivatives. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of deuterated reagents, such as deuterated methyl iodide, is essential to introduce the deuterium atoms into the compound. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of deuterium can influence the compound’s metabolic stability and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinamine, 6-bromo-3-methyl-: Another brominated pyrazinamine derivative with different substitution patterns.
2-Amino-5-bromopyrazine: A related compound with a bromine atom at a different position.
5-(4-methoxyphenyl)pyrazin-2-amine: A pyrazinamine derivative with a methoxyphenyl group instead of bromine.
Uniqueness
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it particularly valuable in drug development and other applications where stability and reactivity are crucial.
Properties
CAS No. |
1185316-63-5 |
|---|---|
Molecular Formula |
C7H10BrN3 |
Molecular Weight |
223.12 g/mol |
IUPAC Name |
3-bromo-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-4(2)5-3-10-7(9)6(8)11-5/h3-4H,1-2H3,(H2,9,10)/i1D3,2D3,4D |
InChI Key |
FKEZTWXQOAQUAW-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CN=C(C(=N1)Br)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=CN=C(C(=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)



![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

